Product packaging for Diethyl Ether(Cat. No.:CAS No. 60-29-7)

Diethyl Ether

Cat. No.: B6357516
CAS No.: 60-29-7
M. Wt: 74.12 g/mol
InChI Key: RTZKZFJDLAIYFH-UHFFFAOYSA-N
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Description

Diethyl Ether (also known as ethoxyethane or ethyl ether) is an organic compound with the formula (C₂H₅)₂O, recognized as a colorless, highly volatile liquid with a characteristic sweetish odor . It is a cornerstone reagent in research laboratories, primarily valued as a common aprotic solvent for a wide range of chemical reactions . Its exceptional ability to solvate cations, such as the magnesium ion in Grignard reagents, makes it the solvent of choice for Grignard reactions and other organometallic syntheses , where it stabilizes reagents and prevents decomposition . Furthermore, its status as a relatively non-polar solvent that is immiscible with and less dense than water renders it ideal for liquid-liquid extraction processes . Beyond its primary role as a solvent, this compound has significant applications in other research and industrial fields. It serves as a starting fluid for diesel and gasoline engines due to its high cetane number and volatility . It is also a component in the production of cellulose plastics like cellulose acetate . Contemporary research explores its use as an additive to enhance the oxidative stability and emission profiles of biodiesels and its potential in Enhanced Oil Recovery (EOR) processes, where it significantly reduces interfacial tension between crude oil and brine . Historically, it was widely used as a general anesthetic , though this application is now largely of historical significance in most modern medical practice . Key Physical & Chemical Properties: - CAS Number: 60-29-7 - Molar Mass: 74.12 g/mol - Boiling Point: 34.6 °C - Density: 0.7134 g/cm³ (liquid) - Vapor Pressure: 440 mmHg at 20 °C HANDLING AND STORAGE: this compound is classified as an extremely flammable liquid and vapor . It can form explosive peroxides upon prolonged exposure to air and light, requiring careful testing for peroxides before use and storage in dark, airtight containers with stabilizers like BHT (butylated hydroxytoluene) . Vapors are heavier than air and may travel long distances to an ignition source, posing a flash-back risk . Disclaimer: This product is intended for research or further manufacturing use only. It is not intended for diagnostic, therapeutic, or personal use. Always consult the Safety Data Sheet (SDS) and adhere to local safety regulations when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O<br>C4H10O<br>(C2H5)2O B6357516 Diethyl Ether CAS No. 60-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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InChI Key

RTZKZFJDLAIYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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Molecular Formula

C4H10O, Array, CH3CH2OCH2CH3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Related CAS

667919-88-2
Details Compound: Ethane, 1,1′-oxybis-, homopolymer
Record name Ethane, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID3021720
Record name Diethyl ether
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Molecular Weight

74.12 g/mol
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Physical Description

Diethyl ether appears as a clear colorless liquid with an anesthetic odor. Flash point -49 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a pungent, sweetish odor; Note: A gas above 94 degrees F; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent, sweetish odor., Colorless liquid with a pungent, sweetish odor. [Note: A gas above 94 °F.]
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Boiling Point

94.3 °F at 760 mmHg (NTP, 1992), 34.6 °C at 760 mm Hg; 17.9 °C at 400 mm Hg; 2.2 °C at 200 mm Hg, 35 °C, 94 °F
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
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Record name Ethyl ether
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-49 °F (NTP, 1992), -45 °C, -45 °C, -49 °F (CLOSED CUP), -45 °C c.c., -49 °F
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630
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Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630
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Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630
Record name ETHYL ETHER (DIETHYL ETHER)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/437
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630
Record name Ethyl ether
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URL https://www.cdc.gov/niosh/npg/npgd0277.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with lower aliphatic alcohols, benzene, chloroform, petroleum ether, fat solvents, many oils; sol in concn hydrochloric acid, Sol in acetone; very sol in ethanol, Sol in solvent naphtha, benzene, oils, Miscible with most organic solvents, In water, 6.04X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 6.9, 8%
Details Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411
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Details Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411
Record name Ethyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0277.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.714 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7134 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.71
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
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URL https://www.osha.gov/chemicaldata/437
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
Record name Ethyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0277.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1.0), Relative vapor density (air = 1): 2.6, 2.6
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
Record name DIETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677
Record name ETHYL ETHER (DIETHYL ETHER)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/437
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

442 mmHg at 68 °F ; 760 mmHg at 94.3 °F (NTP, 1992), 538.0 [mmHg], 538 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 58.6, 440 mmHg
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Impurities

USP/ACS grade typically containing 2% alcohol; anhydrous grade typically containing 0.003% water and less than 0.01% alcohol., Maximum limits of impurities: ethanol (preservative)= 2%, carbonyl compounds= 0.001%, water= 0.01%, acetic acid= 5 ppm, heavy metals= 1 ppm, nickel= 0.1 ppm /Ether, anhydrous, 'Photrex' reagent, for spectrophotometry/
Details JT Baker Chemical Co; Reagents and Laboratory Products Catalog 860C p.55 (1986)
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Color/Form

Colorless, volatile, mobile liquid, Colorless liquid [Note: A gas above 94 degees F].

CAS No.

60-29-7
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Melting Point

-177.3 °F (NTP, 1992), -116.3 °C (stable crystals); -123.3 °C (metastable crystals), -116 °C, -177 °F
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Historical and Foundational Scientific Investigations of Diethyl Ether

Early Synthesis and Initial Characterization

The origins of diethyl ether, an organic compound characterized by an oxygen atom bonded to two ethyl groups, can be traced back to the 16th century. vedantu.comnumberanalytics.com Its discovery and initial study mark a significant milestone in the history of chemistry.

Historical Synthesis by Valerius Cordus

In 1540, the German physician and botanist Valerius Cordus achieved the first documented synthesis of this compound. wikidoc.orgwikipedia.orggeneral-anaesthesia.com Cordus described a method that involved distilling a mixture of ethyl alcohol and sulfuric acid. wikipedia.orgwoodlibrarymuseum.orgchemeurope.com This process yielded a substance he named "sweet oil of vitriol" (oleum dulce vitrioli). vedantu.comgeneral-anaesthesia.comwikipedia.org The name reflected its oily consistency and the use of sulfuric acid, then known as oil of vitriol. wikidoc.orgwikipedia.org His work on this synthesis was published posthumously in 1561 by Conrad Gessner in the compilation De Artificiosis Extractionibus. wikipedia.orgwoodlibrarymuseum.org

Evolution of Nomenclature and Early Discoveries

The substance synthesized by Cordus underwent several name changes as understanding of its nature evolved. Initially called "sweet oil of vitriol," it was later given the name "ether" in 1729 by August Sigmund Frobenius. vedantu.comwikidoc.orgwikipedia.org For a period, it was believed to be a sulfur compound, a notion that was disproved around 1800. wikipedia.org The term "ether" itself was historically applied to any volatile substance, including compounds like ethyl chloride and ethyl acetate (B1210297). Over time, common usage has led to "ether" and "ethyl ether" referring specifically to this compound. byjus.combritannica.com The systematic IUPAC name for the compound is ethoxyethane. vedantu.comcollegedunia.comunacademy.com

Evolution of Understanding of this compound's Chemical Constitution

The journey to determine the correct chemical structure of this compound was a complex process involving the contributions of several chemists over many decades. In the early 19th century, it was established that the formation of ether from alcohol involved the removal of water. Antoine Fourcroy suggested this, and it was later confirmed by Nicolas-Théodore de Saussure in 1807 and Joseph Louis Gay-Lussac in 1815.

A significant step forward came with the observation that a small quantity of sulfuric acid could convert a large amount of alcohol into ether, suggesting a catalytic role for the acid rather than it being a simple dehydrating agent. This led to the proposal of various theories about the composition of ether. Jöns Jacob Berzelius and Justus von Liebig, influenced by the radical theory, proposed that ether was an oxide of an "ethyl" radical (C₄H₁₀).

The definitive elucidation of this compound's structure is credited to Alexander Williamson in the 1850s. solubilityofthings.com Through his work on what is now known as the Williamson ether synthesis, he reacted sodium ethoxide with iodoethane, producing this compound. This experiment demonstrated that ether consisted of two ethyl groups linked by an oxygen atom, confirming its structure as C₂H₅OC₂H₅. collegedunia.com This was a crucial development that not only established the correct structure of this compound but also significantly advanced the understanding of molecular structure in the nascent field of organic chemistry. solubilityofthings.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC NameEthoxyethane
Chemical Formula(C₂H₅)₂O
Molar Mass74.12 g/mol
Boiling Point34.6 °C
Melting Point-116.3 °C
Density0.713 kg/m ³

Data sourced from multiple references. vedantu.combyjus.comchemicalbook.comucsf.edusigmaaldrich.com

Advanced Synthetic Methodologies for Diethyl Ether

Catalytic Dehydration of Ethanol (B145695) Pathways

The synthesis of diethyl ether from ethanol via dehydration is a cornerstone of industrial organic chemistry. This process involves the elimination of a water molecule from two ethanol molecules. The reaction can be broadly categorized based on the phase of the catalyst used: homogeneous or heterogeneous. The choice of catalyst and reaction conditions, particularly temperature, is critical in directing the reaction towards the desired ether product and away from the competing intramolecular dehydration, which yields ethylene (B1197577). researchgate.netacs.org Generally, lower temperatures (approximately 150–350 °C) favor the exothermic intermolecular reaction to form this compound, while higher temperatures (approximately 350–500 °C) promote the endothermic formation of ethylene. acs.org

Homogeneous Acid Catalysis

The traditional and historically significant method for this compound production is the Barbet process, which employs a homogeneous acid catalyst, typically sulfuric acid. matec-conferences.orgbcrec.id In this process, ethanol is heated in the presence of the strong acid. The mechanism involves the protonation of an ethanol molecule by the acid, which then allows it to be attacked by a second ethanol molecule in a nucleophilic substitution reaction, ultimately releasing a water molecule and forming this compound. masterorganicchemistry.com

While effective, this method suffers from several significant drawbacks. The use of a corrosive catalyst like sulfuric acid necessitates expensive, specialized equipment. matec-conferences.org Furthermore, the catalyst exists in the same phase as the reactants and products, making its separation from the reaction mixture difficult and contributing to environmental concerns and operational challenges. researchgate.netmatec-conferences.org

Heterogeneous Acid Catalysis and Catalyst Development

To overcome the limitations of homogeneous catalysis, significant research has focused on the development of solid acid catalysts. Heterogeneous catalysts are in a different phase from the reactants, which simplifies catalyst separation, reduces corrosion issues, and allows for their use in continuous flow reactors. matec-conferences.orgbcrec.id The catalytic activity in ethanol dehydration is often linked to the nature and strength of the acid sites on the catalyst's surface, with Brønsted acid sites playing a crucial role. bcrec.idmdpi.com A wide array of materials has been investigated for this purpose.

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic properties, making them highly effective catalysts for ethanol dehydration. Protonic zeolites such as H-ZSM-5, MFI, FER, and USY are active in the temperature range of 453–573 K for converting ethanol to both this compound and ethylene. researchgate.net Studies have shown that protonic zeolites are generally more active than alumina (B75360) for these reactions. researchgate.net The reaction pathway can be controlled by temperature, with lower temperatures favoring the bimolecular mechanism to produce this compound. researchgate.net For instance, catalysts like Li-ZSM-5 have been explored for the vapor-phase dehydration of ethanol to produce this compound. google.com

Table 1: Performance of Various Zeolite-Based Catalysts in Ethanol Dehydration

CatalystTemperature Range (°C)Primary Product(s)Reference
H-ZSM-5, MFI, FER, USY180 - 300This compound, Ethylene researchgate.net
Li-ZSM-5150 - 450This compound google.com

Gamma-alumina (γ-Al2O3) is one of the most extensively studied heterogeneous catalysts for ethanol dehydration due to its high surface area, thermal stability, and acidic nature. matec-conferences.orgbcrec.id It can catalyze the formation of both this compound and ethylene, with product selectivity being highly dependent on the reaction temperature. acs.orgbcrec.id Lower temperatures promote the formation of this compound, while higher temperatures favor ethylene. bcrec.idits.ac.id

The performance of γ-Al2O3 can be significantly enhanced by modification with metal promoters. For example, impregnating γ-Al2O3 with metals like chromium (Cr) and cobalt (Co) has been shown to improve catalytic performance. bcrec.id One study found that a Cr-Co/γ-Al2O3 catalyst achieved an ethanol conversion of 93.12% at 200°C. its.ac.id Chromium, in particular, tends to create an acidic environment that enhances selectivity towards this compound. bcrec.id

Table 2: Effect of Temperature on this compound (DEE) Yield with γ-Al2O3 Catalysts

Catalyst SystemTemperature (°C)Ethanol Conversion (%)DEE Yield (%)Reference
γ-Al2O3 (Commercial)250~189.28 matec-conferences.org
γ-Al2O3 (Precipitation)250~2211.29 matec-conferences.org
Cr-Co/γ-Al2O3 (2:1 ratio)20093.121.323 its.ac.id

Beyond zeolites and alumina, a variety of other solid materials have been developed as acid catalysts for this transformation. These include:

Metal Oxides: Materials like titania (TiO2) and zirconia (ZrO2) have been tested for ethanol dehydration. mdpi.com A sulfated titania (SO4/TiO2) catalyst, for example, achieved an ethanol conversion of 51.83% at 225 °C. mdpi.com

Heteropolyacids (HPAs): HPAs such as tungstophosphoric acid (TPA) and silicotungstic acid (STA) are strong Brønsted acids and have shown high activity. metu.edu.tracs.org At temperatures below 180°C, this compound is the main product when using these catalysts. metu.edu.tr Silica-supported HPAs have demonstrated stable performance and high yields of ethene from this compound at higher temperatures, indicating the reaction pathway proceeds through a this compound intermediate. acs.org

Pillared Bentonite: These are naturally occurring aluminosilicates that can be modified to enhance their surface area and acidity, showing potential as low-cost, effective catalysts for this compound synthesis. capes.gov.br

Modified Catalysts: Other developments include copper impregnated on hydroxyapatite (B223615) and tin or germanium impregnated on materials like alumina or zeolites, which have been patented for the production of this compound from ethanol. google.com Palladium modification on a W/TiO2 catalyst has also been shown to increase the yield of this compound at temperatures around 300°C. jst.go.jp

Alumina-Based Catalysts (γ-Al2O3)

Williamson Ether Synthesis and Related Methodologies for Ether Bond Formation

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a fundamental and versatile method for forming ethers, including this compound. chemistrytalk.orgwikipedia.org It is an SN2 (bimolecular nucleophilic substitution) reaction involving an alkoxide ion and an organohalide. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds in a single, concerted step where the nucleophilic alkoxide ion performs a backside attack on the carbon atom bearing the halide (or other suitable leaving group), displacing it to form the ether bond. wikipedia.orgbyjus.com For the synthesis of this compound, this typically involves the reaction of sodium ethoxide with an ethyl halide, such as chloroethane. wikipedia.orgbyjus.com

C₂H₅ONa + C₂H₅Cl → C₂H₅OC₂H₅ + NaCl wikipedia.org

A key requirement for a successful Williamson synthesis is that the alkyl halide must be primary. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides tend to undergo a competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of alkenes instead of the desired ether. chemistrytalk.orgwikipedia.org This limitation is due to steric hindrance, which prevents the nucleophile from accessing the electrophilic carbon. chemistrytalk.org

The alkoxide is typically prepared by deprotonating the corresponding alcohol (ethanol, in this case) with a strong base, such as sodium hydroxide, or an alkali metal. chemistrytalk.orgbyjus.com The choice of solvent is also critical; non-nucleophilic solvents like toluene (B28343) or acetonitrile (B52724) are preferred to prevent the solvent from competing with the alkoxide in the SN2 reaction. chemistrytalk.org Despite its limitations, the Williamson synthesis remains a widely used and important method in both laboratory and industrial settings for the preparation of both symmetrical and asymmetrical ethers due to its reliability and broad scope. wikipedia.org

Emerging and Green Synthesis Approaches for Ethers

In response to the growing need for sustainable chemical processes, research has increasingly focused on developing environmentally benign and efficient methods for ether synthesis. royalsocietypublishing.org These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption compared to traditional methods. royalsocietypublishing.org Key areas of innovation include the use of novel reaction media and the application of advanced catalytic systems. researchgate.netrsc.orgscispace.com

The use of aqueous micellar solutions represents a significant advancement in green chemistry for ether synthesis. rsc.org Micelles, which are aggregates of surfactant molecules in water, can act as nanoreactors, creating a pseudo-organic environment that facilitates reactions between water-insoluble organic compounds. researchgate.net This approach is lauded for being simple, efficient, economical, and environmentally friendly, offering a viable alternative to toxic, volatile organic solvents. rsc.orgscispace.com

Micellar catalysis enhances reaction rates by increasing the local concentration of reactants within the micelle, effectively compartmentalizing them from the bulk aqueous phase. researchgate.net Various types of surfactants can be employed to form micelles, including sodium dodecylsulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100. scispace.com These systems have been successfully applied to classic etherification reactions, such as the Williamson synthesis, to produce asymmetric ethers. researchgate.net For instance, the synthesis of naphthyl ethers has been demonstrated using an equimolar mixture of a naphthol, a bromide reagent (phenacyl or benzyl (B1604629) bromide), and triethylamine (B128534) in a micellar medium of 70% methanol/water. jocpr.com This method highlights the potential of micellar systems to mediate reactions under mild conditions, often at room temperature. jocpr.com

Table 1: Surfactants Used in Micellar Ether Synthesis

Surfactant Type Example(s) Role in Synthesis Reference
Anionic Sodium Dodecylsulfate (SDS) Forms micellar nanoreactors to facilitate etherification. scispace.com
Cationic Cetyltrimethylammonium Bromide (CTAB) Creates a pseudo-organic phase, enhancing reactant concentration. scispace.com
Non-ionic Triton X-100 Used as an alternative to acid catalysts in some etherification reactions. scispace.com

Redox chemistry, encompassing photochemistry, electrochemistry, and transition metal-catalysis, offers powerful strategies for synthesizing ethers, particularly those with significant steric hindrance like α-tertiary ethers, which are challenging to form using traditional methods. ox.ac.ukrsc.org These contemporary techniques facilitate the generation of highly reactive intermediates under mild conditions, expanding the scope of ether synthesis. ox.ac.ukrsc.org

Photochemistry: Photoredox catalysis utilizes visible light to activate a photocatalyst, which then engages in single-electron transfer with organic substrates to create reactive radical species. rsc.orgacs.org This approach has been applied to alkene difunctionalisation to produce α-tertiary ethers. rsc.org A common mechanism involves the light-induced formation of a radical that adds to an alkene's π-bond, followed by further reaction to yield the ether product. rsc.org

Electrochemistry: Electrochemical synthesis uses electrical potential to drive redox reactions that would otherwise be thermodynamically challenging. nih.gov Paired electrolysis strategies, where productive reactions occur at both the cathode and anode, can maximize energy efficiency. acs.orgnih.gov For instance, the Hofer-Moest reaction is an electrooxidative method for synthesizing hindered dialkyl ethers from carboxylic acids and alcohols. nih.gov

Transition Metal-Catalysis: The diverse redox chemistry of transition metals is widely exploited in catalysis. rsc.org For example, a gold(I)/gold(III) redox cycle has been proposed for the oxyarylation of alkenes to form arylated α-tertiary ethers. rsc.org In this process, the Au(I) catalyst is oxidized to a cationic Au(III) species, which then participates in the ether-forming bond construction. rsc.org

These redox-mediated approaches represent a significant shift from conventional acid- or base-mediated etherifications, providing access to complex molecular architectures that were previously difficult to obtain. ox.ac.uk

Micellar Conditions in Ether Synthesis

Industrial-Scale Production Research and Process Engineering for this compound

The industrial production of this compound is a well-established process, primarily achieved through the acid-catalyzed dehydration of ethanol or as a byproduct of the vapor-phase hydration of ethylene to produce ethanol. wikipedia.orgprocurementresource.com Research in this area focuses on improving the efficiency, cost-effectiveness, and sustainability of these large-scale operations. A key objective is the design of plants capable of producing high-purity this compound, often in quantities around 50,000 metric tons per year. wvu.edu

Reactor design and simulation are critical for optimizing this compound production. The most common reactor type for this process is the fixed-bed reactor, which can be operated adiabatically or isothermally. wvu.eduresearchgate.netconscientiabeam.com For the dehydration of ethanol, the reaction is exothermic, and the reactor is often an adiabatic packed bed containing a catalyst like high-purity γ-alumina. wvu.edu

Process simulation software, such as Aspen Hysys and MATLAB, is extensively used to model and predict reactor performance. conscientiabeam.comsaudijournals.com These simulations help in:

Developing mathematical models based on principles of mass and energy conservation. conscientiabeam.com

Investigating the effects of key operating parameters like temperature, pressure, and feed flow rate on product yield. conscientiabeam.comresearchgate.net

Optimizing reactor dimensions and conditions to maximize production. researchgate.net

For example, a study on a tubular fixed-bed reactor for dimethyl ether (a related compound) production found that an optimal yield was achieved within a specific catalyst bed height (2-4m) and temperature range (557-570K). conscientiabeam.com Another simulation of a small-scale reactor for the onboard conversion of bioethanol to this compound utilized a tanks-in-series model to predict performance and analyze sensitivity to heat loss and transient flows. chalmers.se

Table 2: Reactor Simulation Parameters for Ether Production

Parameter Focus of Study Typical Finding/Optimization Goal Reference
Feed Temperature Affects reaction rate and equilibrium. Increasing temperature generally increases conversion up to an optimum point. conscientiabeam.com
Feed Flow Rate Influences residence time of reactants in the catalyst bed. Lower flow rates typically lead to higher conversion. conscientiabeam.com
Reactor Pressure Affects reaction kinetics and phase behavior. Maintained to ensure desired reaction phase and kinetics. researchgate.net
Catalyst Bed Height/Length Determines the extent of reaction. Optimized to maximize yield while minimizing reactor size and cost. conscientiabeam.com

The choice and optimization of the catalyst are paramount for maximizing the yield and selectivity of this compound in industrial processes. The vapor-phase dehydration of ethanol over solid acid catalysts is the most common route, and significant research has been dedicated to improving these catalysts. wikipedia.org

γ-Alumina is a traditional and effective catalyst, capable of achieving this compound yields up to 95%. wikipedia.org However, extensive research has explored modifications and alternative catalysts to enhance performance, particularly at lower temperatures to improve energy efficiency and selectivity.

Key research findings include:

Zeolite Catalysts: H-zeolite and HZSM-5 catalysts have been investigated for ethanol dehydration. Studies show that while HZSM-5 can yield high ethanol conversion, alumina and H-zeolite catalysts can produce a greater yield of this compound. researchgate.net

Metal-Modified Catalysts: Modifying catalysts with metals can significantly alter their activity and selectivity.

A study on Ru- and Pt-modified H-beta (HBZ) zeolites found that a Pd-modified HBZ catalyst was the most active for producing this compound at a lower temperature of 250°C, achieving a yield of approximately 48%. researchgate.net

A ternary catalyst system of Al2O3–HAP–Pd (HAP = hydroxyapatite) displayed excellent performance, yielding about 51.0% this compound at 350°C. The palladium modification was found to increase the number of weak acid sites, which are active in the dehydration reaction. acs.org

Cr-Co/γ-Al2O3 catalysts have also been examined, with findings indicating that an increased chromium content and higher temperatures augment the this compound yield. bcrec.id Intermolecular dehydration, which favors this compound formation, is the dominant mechanism at temperatures below 200°C. bcrec.id

This continuous research into novel catalytic systems is crucial for developing more sustainable and economically viable industrial processes for this compound production.

Mechanistic Studies of Diethyl Ether Reactivity

Autoxidation and Peroxide Formation Mechanisms

Diethyl ether can undergo slow oxidation in the presence of air and light, a process known as autoxidation, which leads to the formation of explosive peroxides. researchgate.netrsc.org This process is a critical safety concern, as the accumulation of these peroxides can lead to violent explosions, especially upon heating or concentration. rsc.orgrsc.org The underlying mechanism involves a free radical chain reaction.

The autoxidation of this compound proceeds via a free radical chain mechanism, which is characterized by initiation, propagation, and termination steps. rsc.org The initiation step involves the formation of a free radical from the this compound molecule. This typically occurs through the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon). researchgate.net This hydrogen is particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. The initiator can be a pre-existing radical species or can be formed by the action of light (photooxygenation). rsc.org

The primary radical formed is the 1-ethoxyethyl radical (CH₃CH(•)OCH₂CH₃). The initiation step can be represented as: CH₃CH₂OCH₂CH₃ + Initiator → CH₃CH(•)OCH₂CH₃ + Initiator-H

Once the initial carbon-centered radical is formed, it rapidly reacts with molecular oxygen (O₂) in a propagation step to form a peroxy radical. rsc.orgresearchgate.net

CH₃CH(•)OCH₂CH₃ + O₂ → CH₃CH(OO•)OCH₂CH₃ (1-ethoxyethylperoxy radical)

This peroxy radical is a key intermediate that can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming a hydroperoxide. rsc.orgresearchgate.net This step regenerates the 1-ethoxyethyl radical, which can then participate in another cycle of the chain reaction.

CH₃CH(OO•)OCH₂CH₃ + CH₃CH₂OCH₂CH₃ → CH₃CH(OOH)OCH₂CH₃ (this compound hydroperoxide) + CH₃CH(•)OCH₂CH₃

The primary product of this process is 1-ethoxyethyl hydroperoxide. rsc.org This hydroperoxide and its subsequent reaction products are responsible for the explosive nature of aged this compound samples. rsc.org

Kinetic modeling of this compound oxidation has been a subject of research to understand its combustion and autoignition properties, which are relevant to its potential use as a biofuel additive. Detailed chemical kinetic models have been developed to simulate the pyrolysis and oxidation of this compound under various conditions. rsc.orgcapes.gov.br

These models comprise hundreds of elementary reactions and species to accurately predict the behavior of this compound during oxidation. rsc.org For instance, one detailed model includes 751 reactions and 148 species. capes.gov.br Such models have been validated against experimental data from shock tubes and rapid compression machines over a wide range of temperatures and pressures. acs.org

Key findings from kinetic modeling studies indicate that at lower temperatures, the chemistry is dominated by the formation and reactions of peroxy radicals, leading to a phenomenon known as negative temperature coefficient (NTC) behavior. acs.org At higher temperatures, the unimolecular decomposition of this compound and the subsequent reactions of smaller fragments become more important. rsc.org The rate constants for key reactions, such as the intramolecular hydrogen abstraction of peroxy radicals, have been revisited and refined using high-level theoretical calculations to improve the predictive capabilities of these models. scilit.com

Table 1: Key Radical Species in this compound Autoxidation

Radical Name Chemical Formula Role
1-ethoxyethyl radical CH₃CH(•)OCH₂CH₃ Initial radical formed
1-ethoxyethylperoxy radical CH₃CH(OO•)OCH₂CH₃ Intermediate in hydroperoxide formation
Hydroperoxy radical HO₂• Product of alkoxy radical reaction with O₂

Hydroperoxide and Peroxy Radical Formation

Atmospheric Oxidation Mechanisms of this compound

This compound is released into the atmosphere from various sources, and its subsequent oxidation contributes to atmospheric chemistry. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH).

The atmospheric degradation of this compound is predominantly initiated by its reaction with hydroxyl radicals. rsc.orgrsc.org This reaction proceeds via hydrogen atom abstraction, similar to the initiation of autoxidation. The •OH radical can abstract a hydrogen atom from either the methylene (B1212753) (-CH₂-) or the methyl (-CH₃) group. Theoretical studies have shown that hydrogen abstraction from the α-methylene group is the more favorable pathway. rsc.orgrsc.org

CH₃CH₂OCH₂CH₃ + •OH → CH₃CH(•)OCH₂CH₃ + H₂O (Major pathway) CH₃CH₂OCH₂CH₃ + •OH → •CH₂CH₂OCH₂CH₃ + H₂O (Minor pathway)

Following the initial hydrogen abstraction by •OH, the resulting alkyl radical (primarily the 1-ethoxyethyl radical) rapidly reacts with molecular oxygen to form a peroxy radical (RO₂•). rsc.org

CH₃CH(•)OCH₂CH₃ + O₂ → CH₃CH(OO•)OCH₂CH₃

The fate of this peroxy radical in the atmosphere is complex and depends on the concentration of nitrogen oxides (NOx). In polluted environments with significant NOx concentrations, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•). rsc.orgnih.gov

CH₃CH(OO•)OCH₂CH₃ + NO → CH₃CH(O•)OCH₂CH₃ + NO₂

This alkoxy radical, the 1-ethoxyethoxy radical, can then undergo several competing reactions:

Decomposition: It can decompose via C-C bond cleavage to produce ethyl formate (B1220265) and a methyl radical. rsc.orgrsc.org This is a major fate of the thermalized radical in the troposphere. researchgate.net CH₃CH(O•)OCH₂CH₃ → CH₃CH₂OCHO + •CH₃

Reaction with O₂: It can react with molecular oxygen to form ethyl acetate (B1210297) and a hydroperoxy radical (HO₂•). rsc.orgrsc.org CH₃CH(O•)OCH₂CH₃ + O₂ → CH₃COOCH₂CH₃ + HO₂•

Isomerization: Intramolecular hydrogen shift reactions can also occur. rsc.org

In low-NOx environments, the peroxy radical can react with another peroxy radical (including itself) or with the hydroperoxy radical (HO₂•), leading to the formation of non-radical products such as hydroperoxides, alcohols, and carbonyl compounds. nih.govrsc.org These reactions can lead to the formation of larger, more highly oxidized molecules that may contribute to the formation of secondary organic aerosols. rsc.org

Studies have shown that the major products from the atmospheric oxidation of this compound are ethyl formate and ethyl acetate, with the relative yields depending on temperature and NOx levels. rsc.orgnih.gov

Table 2: Major Products of this compound Atmospheric Oxidation

Product Name Chemical Formula Formation Pathway
Ethyl formate CH₃CH₂OCHO Decomposition of the 1-ethoxyethoxy radical
Ethyl acetate CH₃COOCH₂CH₃ Reaction of the 1-ethoxyethoxy radical with O₂
This compound hydroperoxide CH₃CH(OOH)OCH₂CH₃ Reaction of peroxy radical with HO₂• or other RO₂•

Intramolecular Hydrogen Shift Pathways

The oxidation of this compound, particularly at low temperatures, is significantly governed by intramolecular hydrogen atom abstraction reactions within its peroxy radicals. researchgate.net These reactions are crucial isomerization steps in the chain-branching sequence that influences autoignition. researchgate.netresearchgate.net Quantum chemistry and unimolecular reaction theory calculations have shown that for peroxy radicals derived from this compound, intramolecular hydrogen shifts are fast enough to compete with bimolecular reactions, especially in low NOx conditions. rsc.org

The rate constants for these intramolecular hydrogen shift reactions are notably higher than those observed in alkane oxidation. For instance, at 700 K, the rate constants are 3 to 8 times larger when the abstracted hydrogen is in the β-position of the ether. researchgate.net This enhanced reactivity is attributed to the influence of the neighboring oxygen atom. researchgate.net Advanced theoretical studies using variational transition state theory have highlighted the importance of tunneling and variational effects in accurately computing the rate coefficients for these hydrogen shift reactions. researchgate.net

These intramolecular hydrogen shift pathways represent a form of auto-oxidation for this compound that does not involve NOx, and consequently, does not lead to the formation of ozone. rsc.org Furthermore, these reaction routes can lead to the recycling of OH radicals, acting as a self-cleaning mechanism for organic compounds in the atmosphere. rsc.org The end products of these pathways can be highly oxidized molecules with multiple functional groups, which have low volatility and may contribute to the formation of secondary organic aerosols. rsc.org

Formation of Atmospheric Oxidation Products (e.g., Ethyl Formate, Ethyl Acetate)

The atmospheric oxidation of this compound, primarily initiated by hydroxyl (OH) radicals, leads to the formation of several key products, with ethyl formate and ethyl acetate being the most significant. rsc.orglib4ri.ch The initial step involves the abstraction of a hydrogen atom from either the –CH3 or –CH2– group of this compound, with the latter being the more favorable pathway. rsc.org This leads to the formation of a 1-ethoxy ethoxy radical. rsc.orglib4ri.ch

The subsequent reactions of this radical are critical in determining the final product distribution. The 1-ethoxy ethoxy radical can undergo several competing reactions:

Decomposition to Ethyl Formate: This pathway involves the elimination of a methyl radical (–CH3). rsc.org Theoretical studies indicate that this is the major product channel. rsc.orgdntb.gov.ua

Reaction with O2 to form Ethyl Acetate: The 1-ethoxy ethoxy radical can also react with molecular oxygen (O2) to produce ethyl acetate and a hydroperoxyl radical (HO2). rsc.orgrsc.org This is generally a minor pathway compared to the formation of ethyl formate. rsc.orgdntb.gov.ua

H-atom elimination: This leads to the formation of ethyl acetate. rsc.org

Experimental studies in smog chambers have confirmed that ethyl formate is the major product, with ethyl acetate being a minor product. lib4ri.ch Other minor products observed include formaldehyde, acetaldehyde (B116499), peroxyacetyl nitrate (B79036), methyl nitrate, and ethyl nitrate. lib4ri.ch The yields of ethyl formate and ethyl acetate are influenced by temperature and the partial pressure of oxygen. rsc.org Generally, the yield of ethyl formate increases with increasing temperature and decreasing O2 partial pressure. rsc.org

Table 1: Product Yields from the Atmospheric Oxidation of this compound

ConditionsEthyl Formate (EF) YieldEthyl Acetate (EA) YieldAcetaldehyde (CH3CHO) YieldReference
Air/NOx0.72 ± 0.030.12 ± 0.01Not detectedThis work (EUPHORE)
N2/O2 (3%)/H2O2/NO0.79 ± 0.040.11 ± 0.04Not detectedThis work (Dublin)
Air/CH3ONO/NO0.92 ± 0.06< 0.05< 0.05Wallington and Japar, 1991

Specific Reaction Mechanisms Involving this compound

Oxidation by Nitrogen Dioxide via DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level have elucidated the mechanism of this compound oxidation by nitrogen dioxide (NO2). worldscientific.comresearchgate.netsemanticscholar.org The process unfolds in a four-step sequence:

Initial Hydrogen Abstraction: this compound reacts with NO2, resulting in the formation of nitrous acid (HNO2) and a this compound radical. This initial step has an energy barrier of 20.62 kcal/mol. worldscientific.comresearchgate.net

Radical Combination: The this compound radical then directly combines with another NO2 molecule to form CH3CH(ONO)OCH2CH3. worldscientific.comresearchgate.net

Decomposition: The intermediate CH3CH(ONO)OCH2CH3 subsequently decomposes into ethyl nitrite (B80452) (CH3CH2ONO) and acetaldehyde (CH3CHO), with a higher energy barrier of 32.87 kcal/mol. worldscientific.comresearchgate.net

Final Reaction: Finally, ethyl nitrite reacts further with NO2 to yield acetaldehyde, nitrous acid, and nitric oxide (NO), with an energy barrier of 28.13 kcal/mol. worldscientific.com

These theoretical findings are in good agreement with experimental observations. worldscientific.com

Table 2: Energy Barriers in the Oxidation of this compound by NO2 worldscientific.comresearchgate.net

Reaction StepProductsEnergy Barrier (kcal/mol)
This compound + NO2HNO2 + this compound radical20.62
CH3CH(ONO)OCH2CH3 DecompositionCH3CH2ONO + CH3CHO32.87
CH3CH2ONO + NO2CH3CHO + HNO2 + NO28.13

Dissociative Adsorption on Semiconductor Surfaces (e.g., Si(001))

The interaction of this compound with semiconductor surfaces, such as silicon (001), has been investigated using scanning tunneling microscopy (STM) and photoelectron spectroscopy. acs.orgresearchgate.netresearchgate.netof-marburg.de The adsorption process is found to be dissociative.

At low temperatures (below 100 K), this compound initially adsorbs in a datively bonded intermediate state, where the molecule remains intact. acs.orgresearchgate.netresearchgate.net As the surface temperature increases, the molecule overcomes an activation barrier and dissociates. acs.org This dissociation involves the cleavage of one of the oxygen-carbon (O–C) bonds. acs.orgresearchgate.netresearchgate.net

The resulting fragments, an ethoxy group (–O–C2H5) and an ethyl group (–C2H5), then covalently bond to the silicon surface, specifically to silicon atoms on adjacent dimer rows. acs.orgresearchgate.netresearchgate.net This leads to the formation of Si–O–C2H5 and Si–C2H5 units on the surface. acs.org Tip-induced hopping of the ethyl fragment has also been observed under positive sample bias in STM experiments. acs.orgresearchgate.net

Acid-Catalyzed Formation of Ethene and this compound from Ethanol (B145695)

The acid-catalyzed dehydration of ethanol can lead to the formation of either this compound or ethene, depending on the reaction conditions. doubtnut.commasterorganicchemistry.com The formation of this compound from ethanol is a classic example of an acid-catalyzed bimolecular reaction. masterorganicchemistry.com

The mechanism involves the following steps:

Protonation of Ethanol: An ethanol molecule is protonated by the acid catalyst to form an oxonium ion. doubtnut.commasterorganicchemistry.com

Nucleophilic Attack: A second ethanol molecule acts as a nucleophile and attacks the protonated ethanol, leading to the displacement of a water molecule in an SN2 reaction. masterorganicchemistry.com

Deprotonation: The resulting protonated ether is then deprotonated to yield this compound and regenerate the acid catalyst. doubtnut.commasterorganicchemistry.com

Conversely, this compound itself can undergo acid-catalyzed elimination to produce ethene and ethanol. nih.govacs.orgresearchgate.net This reaction proceeds via a consecutive pathway: DEE → C2H4 + EtOH followed by the dehydration of the newly formed ethanol: EtOH → C2H4 + H2O nih.govacs.orgresearchgate.net

Studies using heteropoly acid catalysts have shown that Brønsted acid sites play a crucial role in this elimination reaction. nih.govacs.org The yield of ethene increases with temperature, reaching up to 98% at 220–250 °C. acs.org

Interactions with Lewis Acids in Organic Addition Reactions

This compound can act as a Lewis base due to the lone pairs of electrons on its oxygen atom. quora.comlibretexts.org This property allows it to interact with Lewis acids in various organic reactions. For example, in the preparation of Grignard reagents, this compound is a crucial solvent that solvates the magnesium ion, which is a Lewis acid. quora.com This interaction stabilizes the Grignard reagent. quora.com

The strength of Lewis acids can be influenced by the solvent environment. acs.orgchemrxiv.org this compound, being a coordinating solvent, can affect the effective Lewis acidity of a compound. acs.orgchemrxiv.org The donor ability of the solvent can compete with the binding of a Lewis base to the Lewis acid. acs.org In some cases, a two-step equilibrium process has been observed in this compound, suggesting the presence of both free and solvated Lewis acids. acs.orgchemrxiv.org This highlights the complex role of this compound not just as a solvent but as an active participant in the dynamics of Lewis acid-base interactions. acs.org

Diethyl Ether As a Reaction Medium and Solvent in Advanced Chemical Applications

Application in Organic Synthesis and Green Chemistry

Diethyl ether has long been a staple solvent in organic chemistry, valued for its relative inertness, low boiling point (34.6 °C), and ability to dissolve a wide range of nonpolar and slightly polar compounds. researchgate.netresearchgate.net Its utility extends from being a medium for Grignard reactions, where it stabilizes the organometallic reagent, to serving as a solvent for extractions and chromatography. researchgate.netencyclopedia.pub While its flammability and tendency to form explosive peroxides necessitate careful handling, its application in advanced chemical processes continues to be an area of active research, particularly within the realm of green chemistry. researchgate.netwhiterose.ac.uk

Supercritical this compound as a Green Reaction Medium

In the quest for more environmentally benign chemical processes, supercritical fluids have emerged as promising alternatives to traditional organic solvents. encyclopedia.pubscite.ai A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. encyclopedia.pub Supercritical carbon dioxide (scCO₂) is the most well-known and widely used green solvent due to its non-toxic, non-flammable, and inexpensive nature. scite.ai However, research into other supercritical fluids, such as this compound, is expanding the scope of green chemistry.

Supercritical this compound (scEt₂O) presents an interesting option as a reaction medium due to its relatively mild critical parameters (T_c = 194 °C, P_c = 36.4 bar). ingentaconnect.com Recent studies have demonstrated its potential as a novel, mild, and green medium for organic synthesis. A notable application is in the synthesis of coumarin (B35378) derivatives, which are compounds with significant biological activity and use as fluorescent probes. ingentaconnect.com

Research has shown that the synthesis of 3-acetylcoumarins and 4-methylcoumarins can be successfully achieved using supercritical this compound as the reaction medium. ingentaconnect.com This method offers a favorable alternative to traditional synthetic routes, aligning with the principles of green chemistry by potentially reducing reaction times and avoiding more hazardous solvents. ingentaconnect.com For instance, the synthesis of 4-methylumbelliferone, a naturally occurring and bioactive coumarin, was accomplished in a high yield of 87% in just 30 minutes at 200°C in scEt₂O. ingentaconnect.com The yields for various substituted coumarins synthesized in supercritical this compound are summarized below.

Synthesis of Coumarins in Supercritical this compound

Product Reaction Time (min) Temperature (°C) Yield (%)
4-Methylumbelliferone 30 200 87
Other 4-Methylcoumarins Not specified Not specified 63-87

This table presents a summary of the yields obtained for the synthesis of various coumarin derivatives using supercritical this compound as the reaction medium. The data highlights the efficiency of this green chemistry approach. ingentaconnect.com

Influence of this compound Solutions on Reaction Dynamics and Selectivity

Beyond its role as a relatively inert solvent, this compound can be part of solvent systems that actively influence the course and rate of chemical reactions. The addition of salts, such as lithium perchlorate (B79767), to this compound can dramatically alter the properties of the medium, leading to significant effects on reaction dynamics and selectivity.

Lithium Perchlorate-Diethyl Ether Systems

Solutions of lithium perchlorate in this compound (LPDE) have garnered considerable attention as a medium for a variety of organic reactions, most notably cycloadditions like the Diels-Alder reaction. wikipedia.orgtandfonline.com Lithium perchlorate is remarkably soluble in this compound, and these solutions can significantly accelerate reactions that are otherwise slow or require harsh conditions. researchgate.netwikipedia.org

The mechanism behind this rate enhancement has been a subject of study, with initial hypotheses suggesting that the high "internal pressure" of the concentrated salt solution was responsible. tubitak.gov.tr However, further research has largely pointed towards Lewis acid catalysis by the lithium ion (Li⁺) as the primary driving force. wikipedia.orgtubitak.gov.trutk.edu In this model, the lithium ion coordinates to the dienophile, a Lewis basic site, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). utk.edu This electronic perturbation accelerates the cycloaddition reaction. utk.edu

The catalytic effect of LPDE can be quite pronounced. Studies on the intramolecular hetero-Diels-Alder reaction have shown a linear relationship between the concentration of lithium perchlorate and the reaction rate. tandfonline.com For example, in one study, increasing the lithium perchlorate concentration in acetonitrile (B52724) from 0 M to 1.5 M resulted in a four-fold increase in the first-order rate constant. tandfonline.com

Effect of Lithium Perchlorate Concentration on an Intramolecular Hetero-Diels-Alder Reaction

Lithium Perchlorate Concentration (M) in Acetonitrile First-Order Rate Constant, k (10⁻⁵ s⁻¹)
0.0 1.1
0.5 2.1
1.0 3.2

This table illustrates the direct correlation between the concentration of lithium perchlorate and the rate of an intramolecular hetero-Diels-Alder reaction, demonstrating the catalytic effect of the lithium salt. tandfonline.com

Furthermore, the use of LPDE can also influence the selectivity of reactions, including chemo-, regio-, and stereoselectivity. researchgate.net While it can enhance the rate of many Diels-Alder reactions, the effect is not universal and depends on the specific substrates involved. tubitak.gov.tr For instance, rate acceleration is observed for reactions with non-functionalized dienes, whereas functionalized dienes may yield starting materials or polymeric products. tubitak.gov.tr This highlights the nuanced role of the LPDE medium, where the Lewis acidity of the lithium ion can be finely tuned based on the solvent and the nature of the reactants to achieve selective activation of organic substrates. researchgate.net

Computational Chemistry and Spectroscopic Characterization of Diethyl Ether

Computational Studies on Diethyl Ether Molecular Structure and Electronic Properties

Computational chemistry has proven to be a powerful tool for elucidating the detailed structural and electronic characteristics of this compound.

Density Functional Theory (DFT) is a widely used computational method to study the properties of this compound. DFT calculations, often at the B3LYP level of theory with basis sets like 6-31G* or 6-311+G**, have been employed to investigate its molecular structure, conformational isomers, and reaction mechanisms. researchgate.net

Studies have shown that in the liquid state, this compound exists as a mixture of trans-trans (TT) and trans-gauche (TG) conformers, with the TT form being more stable. researchgate.net In the solid state, only the TT conformer is typically present. researchgate.net DFT has also been instrumental in analyzing the oxidation mechanisms of this compound. For instance, the reaction of this compound with nitrogen dioxide (NO₂) has been studied, revealing a four-step process with calculated energy barriers for each step. worldscientific.comresearchgate.net The initial reaction to form a this compound radical and nitrous acid has an energy barrier of 20.62 kcal/mol. worldscientific.comresearchgate.net Subsequent steps involve the combination with another NO₂ molecule, decomposition, and further reaction to yield final products. worldscientific.comresearchgate.net Furthermore, DFT has been used to understand the complex autoxidation process of this compound, which can lead to the formation of hazardous peroxides. nih.gov These studies have identified the most probable reaction pathways, including the direct decomposition of the initial this compound radical and the isomerization of the peroxy radical. nih.gov

DFT calculations are also valuable for studying the formation of this compound from ethanol (B145695) on catalyst surfaces like γ-Al₂O₃. These studies have shown that the most favorable pathways involve Lewis-catalyzed SN2 reactions with an energy barrier of 35 kcal/mol. acs.org Additionally, the inhibition of this compound oxidation has been investigated using DFT, showing that phenolic antioxidants are particularly effective. researchgate.net

Table 1: Conformational Analysis of this compound

ConformerStateRelative Stability
trans-trans (TT)Liquid, SolidMore Stable
trans-gauche (TG)LiquidLess Stable

For high-accuracy electronic structure calculations, coupled cluster (CC) methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry. arxiv.org While computationally expensive, scaling with the seventh power of the system size (N⁷), these methods provide benchmark-quality results for properties like atomization energies and reaction energies. arxiv.org

Recent advancements have led to the development of more computationally efficient local coupled cluster methods, such as the domain-based local pair natural orbital coupled cluster (DLPNO-CCSD(T)) method. arxiv.orgnih.gov These methods reduce the computational scaling, making it possible to apply coupled cluster theory to larger molecules and systems. arxiv.orgnih.gov For example, the DLPNO-CCSD(T) method has been used to achieve a root-mean-square deviation of less than 1 kcal/mol for the thermochemistry of main group elements, a level of accuracy that is highly valuable in many areas of chemistry. arxiv.org These methods have been applied to study noncovalent interactions in large complexes, providing reliable binding energies. aip.org The analysis of single reference coupled cluster methods continues to be an active area of research to improve their robustness and expand their applicability. arxiv.org

Molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic structure of this compound. Ab initio MO calculations have been used to study the electron donor-acceptor complex formed between this compound and iodine monochloride (ICl). rsc.orgrsc.org These studies show that the bonding occurs between the σ-type lone pair of the oxygen atom in this compound and the iodine atom of ICl. rsc.orgrsc.org The formation of this complex leads to a shift in the energy of the oxygen orbitals to higher binding energies and the ICl orbitals to lower binding energies. rsc.orgrsc.org Natural bond orbital (NBO) analysis further reveals a charge transfer of 0.0744 e from the oxygen lone pair to the iodine atom. rsc.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In a DFT study of a tryptamine (B22526) derivative, the HOMO was found to have both σ and π character, while the LUMO was mainly composed of σ density. iucr.org The HOMO-LUMO energy gap is an indicator of chemical reactivity. iucr.org In the this compound cation (DEE⁺), hyperconjugation between the C-H bond adjacent to the oxygen and the singly occupied molecular orbital (SOMO) on the oxygen plays a significant role in its structure and vibrational spectrum. researchgate.net

This compound can participate in various intermolecular interactions, which are crucial for its role as a solvent and its behavior in different chemical environments.

This compound is a common solvent for reactions involving organolithium reagents. libretexts.orglibretexts.org The lone pair electrons on the oxygen atom of this compound coordinate with the lithium cation, forming a complex that stabilizes the organometallic compound and enhances its reactivity. libretexts.orglibretexts.org The structure of these complexes has been investigated using X-ray crystallography and quantum chemical calculations. acs.org For example, in the this compound complex of fluorenyllithium, [Li(C₁₃H₉)(DEE)₂], the lithium cation interacts with the fluorenyl anion in an η²-arrangement. acs.org Computational studies on methyllithium (B1224462) adducts, including the this compound adduct (MeLi·Et₂O)₄, have explored the nature of the stabilizing interactions, including agostic Li–H interactions. researchgate.net The self-assembly of organolithium compounds is driven by the tendency of lithium to maximize its coordination number, often through interactions with solvent molecules like this compound. utas.edu.au

While this compound cannot form hydrogen bonds with itself, its oxygen atom can act as a hydrogen bond acceptor with donor molecules like alcohols and water. quora.comstackexchange.com This explains its solubility in these protic solvents. stackexchange.com The interplay between hydrogen bonding and London dispersion forces in ether-alcohol complexes has been studied using computational and spectroscopic methods. nih.govd-nb.info

In complexes of diadamantyl ether (a bulky analog of this compound) with water and various alcohols, hydrogen bonding is the primary interaction, with the alcohol's hydroxyl group donating a hydrogen to the ether's oxygen. nih.govd-nb.info However, London dispersion interactions between the bulky alkyl groups also contribute significantly to the stability of these complexes, and their importance increases with the size of the alcohol. nih.govd-nb.info Studies on complexes of p-cresol (B1678582) with this compound have shown that the O-H···O hydrogen bond leads to a significant red shift in the OH stretching frequency of the cresol. nih.govacs.org Interestingly, the red shift observed for the analogous complex with diethyl sulfide (B99878) (O-H···S) is comparable, suggesting that sulfur can also be a reasonably good hydrogen bond acceptor in certain contexts. nih.govacs.org Energy decomposition analysis indicates that the O-H···S interaction has a more dispersive character. nih.gov

Intermolecular Interactions in this compound Complexes

This compound Complexes with Organolithium Reagents

Integration of Spectroscopic Data with Computational Models for Molecular Characterization

The integration of experimental spectroscopic data with high-level computational models provides a powerful and comprehensive approach to characterizing molecular systems. researchgate.netarxiv.org This synergy allows for a more accurate interpretation of complex spectra and a deeper understanding of molecular structure, dynamics, and properties.

For this compound, computational methods, particularly those based on density functional theory (DFT), are used to calculate and predict various properties that can be compared with experimental results. For instance, DFT calculations with specific functionals (like B3LYP) and basis sets are used to simulate vibrational spectra. researchgate.net These simulated spectra can then be compared with experimental IR spectra to confirm assignments of vibrational modes and to analyze the effects of intermolecular interactions, such as those in a this compound-chloroform solution. researchgate.net The agreement between the calculated spectral transformations and the experimental data validates the computational model of the molecular complex. researchgate.net

Similarly, computational models are crucial in interpreting microwave spectroscopy data to determine the structure of different conformers. researchgate.net Quantum chemical calculations can predict the relative energies and rotational constants of various possible conformations, which aids in the assignment of the experimentally observed rotational transitions. researchgate.net

In the study of Rydberg states of this compound using two-photon resonance spectroscopy, the observed vibronic progressions were modeled using a double-well potential function. colostate.edu This computational analysis identified the active vibrational mode as the torsion of the C-O-C-C dihedral angles and quantified the change in these angles upon electronic excitation. colostate.edu

This integrated approach, combining experimental spectroscopy with theoretical calculations, is essential for validating computational methods and for providing a detailed and accurate picture of the molecular world, from stable structures to transient species and complex interactions. researchgate.net

Environmental Chemistry and Atmospheric Fate of Diethyl Ether

Atmospheric Degradation and Lifetime

Once in the atmosphere, diethyl ether is subject to degradation by various reactive species. Its atmospheric lifetime is primarily determined by the rates of these reactions. The dominant removal process for this compound in the troposphere is its reaction with photochemically-produced hydroxyl (OH) radicals.

The atmospheric oxidation of this compound is initiated by reaction with OH radicals, and to a lesser extent, with nitrate (B79036) radicals (NO₃) and nitric oxide (NO).

The reaction with OH radicals proceeds via hydrogen atom abstraction from either the –CH₂– or –CH₃ groups of the this compound molecule. The abstraction from the –CH₂– group is found to be more favorable. royalsocietypublishing.org This initial reaction is the primary determinant of this compound's atmospheric lifetime. The rate constants for this reaction are temperature-dependent.

The reaction with the nitrate radical (NO₃) is another removal pathway, particularly during nighttime when OH radical concentrations are low.

Below is a table summarizing the experimentally determined rate constants for the reaction of this compound with key atmospheric oxidants.

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
OH2981.23 x 10⁻¹⁰ researchgate.net
OH299-4271.29 x 10⁻¹¹ e(-770/T) aip.org
NO560-640 °CVaries with pressure and temperature royalsocietypublishing.org
NO₃2982.3 x 10⁻¹² capes.gov.br

Note: The reaction kinetics with NO are complex and highly dependent on reaction conditions, often studied in the context of combustion and pyrolysis, but are relevant to atmospheric chain reactions.

The atmospheric oxidation of this compound leads to the formation of several key products. The major products observed from the reaction with OH radicals are ethyl formate (B1220265) and ethyl acetate (B1210297). nih.govresearchgate.net The formation of these products occurs through the decomposition of the 1-ethoxyethoxy radical, which is an intermediate in the oxidation process. royalsocietypublishing.org

The reaction pathway can be summarized as follows:

Initiation: this compound reacts with an OH radical, leading to the formation of a carbon-centered radical.

Peroxy Radical Formation: The carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical (CH₃CH₂OCH(OO•)CH₃).

Alkoxy Radical Formation: The peroxy radical can then react with NO to form an alkoxy radical (CH₃CH₂OCH(O•)CH₃) and nitrogen dioxide (NO₂). nih.gov

Product Formation: The alkoxy radical can then undergo further reactions to form stable products. The two primary competing fates for the CH₃CH₂OCH(O•)CH₃ radical are:

Decomposition to form ethyl formate (CH₃CH₂OC(O)H) and a methyl radical (•CH₃). nih.gov

Reaction with O₂ to produce ethyl acetate (CH₃CH₂OC(O)CH₃) and a hydroperoxyl radical (HO₂). nih.gov

The yield of these products is influenced by temperature and the presence of other atmospheric constituents like NOx. Generally, the yield of ethyl formate increases with higher temperatures and in the presence of NO. nih.govresearchgate.net

This compound can also contribute to the formation of secondary organic aerosol (SOA). While direct SOA yields from this compound itself are not as extensively studied as for other volatile organic compounds, its oxidation products can participate in aerosol formation processes. Some studies on related ether compounds have shown that they can produce SOA with varying efficiencies. mountainscholar.orgnih.gov For example, studies on glycol ethers have demonstrated their potential to form SOA. escholarship.org The formation of highly oxidized and low-volatility products from ether oxidation can lead to their partitioning into the particle phase, contributing to SOA mass. researchgate.net

Reaction Kinetics with Atmospheric Oxidants (OH, NO)

Environmental Transport and Distribution

The environmental transport and distribution of this compound are governed by its physical and chemical properties. Due to its volatility, a significant portion of released this compound is expected to partition into the atmosphere. Once in the atmosphere, its transport is influenced by meteorological conditions such as wind speed and direction.

The relatively short atmospheric lifetime of this compound, primarily due to its reaction with OH radicals, limits its potential for long-range atmospheric transport. nih.gov This suggests that the environmental impact of this compound is likely to be more significant on a regional scale rather than a global one.

In aqueous environments, this compound is miscible with water, which can influence its distribution in water bodies and its potential for transport in aquatic systems. However, its high vapor pressure will also lead to volatilization from water surfaces to the atmosphere.

Modeling of Environmental Pathways and Impact

Environmental fate models are crucial tools for predicting the pathways and potential impacts of chemicals like this compound. libretexts.orgrsc.org These models integrate data on a chemical's physical-chemical properties, reaction kinetics, and emission sources to simulate its distribution and transformation in the environment.

For this compound, atmospheric chemical transport models can be used to simulate its dispersion, degradation, and the formation of secondary pollutants like ozone and SOA. univ-orleans.fracs.org These models use the reaction rate constants (as detailed in section 6.1.1) to calculate the atmospheric lifetime and predict the concentrations of this compound and its oxidation products under various atmospheric conditions.

Kinetic modeling of this compound oxidation has been performed to understand its behavior under different conditions, including those relevant to atmospheric chemistry. researchgate.netresearchgate.netuniv-orleans.fr These models help to elucidate the complex reaction mechanisms and the factors that control product formation. For example, detailed chemical kinetic models have been developed to simulate the oxidation of this compound in jet-stirred reactors, providing insights into its low-temperature chemistry. univ-orleans.fr

Modeling studies are also essential for assessing the potential contribution of this compound to regional air quality issues, such as the formation of photochemical smog. By incorporating this compound emissions and its chemical reactions into larger atmospheric models, scientists can estimate its impact on the concentrations of ground-level ozone and particulate matter.

Advanced Research Applications of Diethyl Ether in Chemical Science and Engineering

Diethyl Ether as a Reference Compound in Fundamental Chemical Studies

This compound serves as a crucial reference compound in various fundamental chemical studies due to its well-characterized properties and specific molecular structure. It is frequently utilized as a solvent reference standard in analytical techniques such as gas chromatography for the determination of analytes in bulk drugs and pharmaceutical formulations. sigmaaldrich.com Its non-polar nature and volatility make it a suitable solvent for the extraction of post-reaction residues from synthetic products. sigmaaldrich.com

In the field of spectroscopy, this compound is used as a reference standard. sigmaaldrich.combritiscientific.com For instance, in infrared (IR) spectroscopy, the C–O single-bond stretching of this compound provides a characteristic absorption in the range of 1050 to 1150 cm⁻¹, which can be used as a reference point. libretexts.orgopenstax.org Although other absorptions can occur in this region, the well-documented spectrum of this compound aids in the calibration and interpretation of IR spectra for other compounds. libretexts.orgopenstax.org

The physical and chemical properties of this compound are well-established, making it a reliable standard for various measurements. These properties are summarized in the table below.

PropertyValue
Molecular Formula(CH₃CH₂)₂O
Molecular Weight74.12 g/mol
Boiling Point34.6 °C
Melting Point-116.3 °C
Density0.706 g/mL at 25 °C
Refractive Indexn20/D 1.3530
Vapor Density2.6 (vs air)
Autoignition Temperature160 °C (320 °F)
Data sourced from multiple references. sigmaaldrich.combritiscientific.comwikipedia.org

Chemical Engineering Aspects of this compound Production and Utilization

The production and utilization of this compound are significant areas of research in chemical engineering, with a focus on developing more efficient and sustainable processes.

The catalytic dehydration of ethanol (B145695) is the primary route for this compound production. its.ac.id Research is actively exploring various catalytic systems to improve conversion rates and selectivity at lower temperatures.

One area of investigation involves the use of supported metal catalysts. For example, a Cr-Co/γ-Al₂O₃ catalyst has been studied for the dehydration of ethanol to this compound. its.ac.id In a fixed-bed reactor, this system achieved an ethanol conversion of 93.12% and a this compound yield of 1.323% at 200 °C. its.ac.id Another study investigated palladium (Pd) modification of W/TiO₂ catalysts. jst.go.jpnih.gov The co-impregnation of Pd and W on TiO₂ (PdW/TiO₂) resulted in a this compound yield of 41.4% at 300 °C. jst.go.jpnih.gov The modification with Pd was found to increase the number of weak acid sites, which are beneficial for this compound formation at lower temperatures. jst.go.jp

Zeolites and alumina-based catalysts are also widely studied. H-zeolite and alumina (B75360) catalysts have been shown to be effective for producing this compound from 95% ethanol at 140°C in a fixed-bed reactor. researchgate.netundip.ac.id In contrast, HZSM-5 catalysts under the same conditions tended to produce ethylene (B1197577) rather than this compound. undip.ac.id The choice of catalyst is critical in determining the product distribution, with alumina being a particularly active catalyst for ethanol conversion. acs.org The reaction temperature also plays a crucial role; lower temperatures (around 150–350 °C) favor the exothermic intermolecular dehydration to this compound, while higher temperatures (around 350–500 °C) favor the endothermic intramolecular dehydration to ethylene. acs.org

The table below summarizes the performance of various catalytic systems for this compound production.

CatalystSupportTemperature (°C)Ethanol Conversion (%)This compound Yield (%)
Cr-Coγ-Al₂O₃20093.121.323
PdWTiO₂300-41.4
Al20-HAP80-Pd-350-~51.0
Alumina/H-zeolite-140-Not specified, but produced
HZSM-5-14056.440
Data sourced from multiple references. its.ac.idjst.go.jpnih.govundip.ac.idacs.org

The production of this compound from renewable feedstocks, particularly bioethanol, is a key area of research aimed at reducing reliance on fossil fuels. researchgate.netcapes.gov.brchalmers.se Bioethanol, produced from the fermentation of biomass such as fruit waste, can be converted to this compound through catalytic dehydration. researchgate.netcapes.gov.br Studies have successfully synthesized this compound from bioethanol using catalysts like sulfuric acid and acid-activated H-Zeolite. researchgate.netcapes.gov.br

The conversion of bioethanol to this compound is being explored for on-board vehicle applications as a potential substitute for diesel fuel, which could significantly contribute to reducing global warming. chalmers.se Another related area of research is the production of dimethyl ether (DME) from renewable sources. DME can be produced from the gasification of biomass or organic waste to produce synthesis gas (syngas), which is then converted to DME. unl.eduetipbioenergy.eu This process can also utilize carbon dioxide captured from ethanol fermentation processes along with hydrogen from electrolysis powered by renewable energy. unl.edu While the production of DME has a slightly higher environmental impact than methanol, both biofuels show a significant reduction in greenhouse gas emissions (82–86%) compared to conventional petroleum-based fuels. unl.edu

Future research on this compound is focused on developing novel synthetic methods and gaining a deeper understanding of the reaction mechanisms to further optimize production processes.

While the acid-catalyzed dehydration of ethanol is the dominant industrial method, researchers are exploring alternative synthetic routes. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, offers a versatile laboratory method for preparing ethers. quora.comdoubtnut.com For this compound, this would involve reacting sodium ethoxide with ethyl chloride. doubtnut.com

Novel synthetic approaches are also being investigated for related ether compounds. For instance, a new process for synthesizing p-phenylene dimethyl ether utilizes hydroquinone (B1673460) and dimethyl sulfate (B86663) in an alkaline medium, employing azeotropic distillation to remove the product and shift the reaction equilibrium, thereby increasing the utilization of dimethyl sulfate and the reaction yield. google.com Another innovative approach involves the use of supercritical this compound as a novel solvent for the synthesis of complex organic molecules like aryl -3,4,5,6,7,9-hexahydroxanthene-1,8-diones. researchgate.net

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The acid-catalyzed dehydration of ethanol to this compound is generally understood to proceed through a series of steps. doubtnut.commasterorganicchemistry.comstackexchange.com

Protonation of Ethanol : An ethanol molecule is protonated by the acid catalyst (e.g., sulfuric acid) to form an oxonium ion. doubtnut.commasterorganicchemistry.com This step makes the hydroxyl group a better leaving group (water).

Nucleophilic Attack : A second ethanol molecule acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group in an Sₙ2 reaction. masterorganicchemistry.comstackexchange.com This results in the formation of a protonated ether intermediate and the displacement of a water molecule.

Deprotonation : The protonated ether is then deprotonated, typically by another ethanol molecule or the conjugate base of the acid catalyst, to yield this compound and regenerate the acid catalyst. doubtnut.commasterorganicchemistry.com

It is important to note that this reaction is temperature-sensitive; at higher temperatures (above 150 °C for primary alcohols), the elimination reaction to form ethylene becomes a significant competing pathway. masterorganicchemistry.com

Mechanistic studies also extend to the oxidation of this compound, which is important for understanding its stability and potential hazards. researchgate.netresearchgate.net These studies, often employing computational methods like Density Functional Theory (DFT), aim to identify the reaction pathways and intermediates involved in the autoxidation process, which can lead to the formation of explosive peroxides. researchgate.netresearchgate.net

Q & A

Q. What laboratory methods are used to synthesize diethyl ether, and how do reaction conditions influence yield?

this compound is commonly synthesized via two methods:

  • Acid-catalyzed dehydration of ethanol : Heating ethanol with concentrated sulfuric acid (140°C) generates ethyl hydrogen sulfate, which reacts with additional ethanol to form this compound .
  • Alumina-mediated dehydration : Ethanol vapor passed over alumina (Al₂O₃) at 250°C produces this compound with reduced side reactions . Key considerations include temperature control (to avoid ethylene formation in acid catalysis) and catalyst activity. Purity is enhanced by fractional distillation due to this compound's low boiling point (34.6°C) .

Q. How does the polarity of this compound influence its solvent properties in organic reactions?

this compound has a dipole moment (~1.15 D) due to its oxygen atom, making it a weakly polar solvent. However, its lack of hydrogen-bonding capacity (unlike alcohols) allows it to dissolve nonpolar compounds (e.g., lipids) while miscibly mixing with polar aprotic solvents. This property makes it ideal for Grignard reactions, where it stabilizes organometallic intermediates without reacting with strong bases . Solubility data (e.g., 6.05 g/100 mL in water at 20°C) highlight its limited miscibility with highly polar solvents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use in fume hoods to prevent exposure to vapors (TLV-TWA: 400 ppm) .
  • Fire prevention : Store away from ignition sources (auto-ignition temp: 170°C) and use flame-resistant lab coats for volumes >1 L .
  • Stabilization : Inhibitors like BHT (2,6-di-tert-butyl-4-methylphenol, 5–10 ppm) prevent peroxide formation during storage .
  • PPE : ANSI-approved goggles, closed-toe shoes, and nitrile gloves are mandatory .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound in biological samples, and how are they standardized?

  • Gas chromatography (GC) with liquid nitrogen trapping : Blood samples are refluxed to release this compound, which is condensed and analyzed via GC. This method achieves >95% recovery and a blood/gas distribution coefficient of 12 at 37°C .
  • Standardization : Calibration with certified gas mixtures (e.g., 1.15% this compound in nitrogen) ensures precision (±1% RSD) .
  • Challenges : Matrix effects from blood components (e.g., proteins) require validation via spike-and-recovery experiments .

Q. How can researchers mitigate the autoxidation of this compound during storage?

Autoxidation forms explosive peroxides, which are inhibited by:

  • Antioxidants : Butylated hydroxytoluene (BHT) at 5–10 ppm reduces radical chain reactions (activation barrier: 85 kJ/mol via DFT studies) .
  • Storage conditions : Keep in amber bottles under nitrogen at ≤4°C to slow peroxide formation. Test peroxides quarterly using iodide/starch strips .

Q. What are the kinetic considerations in this compound combustion, and how do pressure and equivalence ratio affect ignition delays?

  • Ignition delay studies : At 1.2–16 atm and 1050–1600 K, ignition delays decrease with higher pressure and leaner mixtures (equivalence ratio Φ=0.5 vs. 1.0). For example, at 1200 K and 4 atm, delays are ~200 μs (Φ=0.5) vs. ~300 μs (Φ=1.0) .
  • Mechanistic insights : H-abstraction reactions dominate this compound consumption, forming ethoxy radicals that decompose to formaldehyde and ethylene .
  • Comparative reactivity : this compound ignites faster than dimethyl ether (DME) or n-butane due to its lower bond dissociation energy (C-O vs. C-C) .

Methodological Tables

Table 1. Blood/Gas Distribution Coefficient of this compound at 37°C

MatrixEther Concentration (%)Recovery (%)Blood/Gas Coefficient
Human Blood3.1296.612.0
Water2.8798.223.0

Table 2. Ignition Delay Times of this compound at Varying Conditions

Pressure (atm)Temperature (K)Equivalence Ratio (Φ)Delay Time (μs)
1.214000.5110
4.012001.0300
16.010500.5650

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.